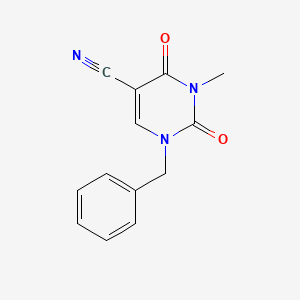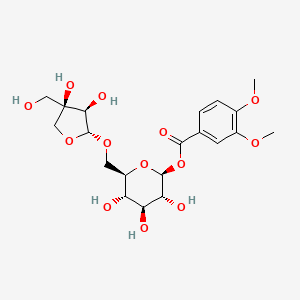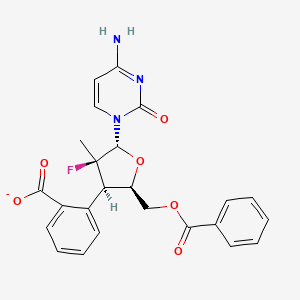
2,6-Dichloro-3-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-methylbenzoyl chloride can be synthesized through the chlorination of 3-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C8H7ClO+Cl2→C8H5Cl2O+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where 3-methylbenzoyl chloride is continuously fed and reacted with chlorine gas. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form 2,6-dichloro-3-methylbenzyl alcohol.
Oxidation Reactions: It can be oxidized to form 2,6-dichloro-3-methylbenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: 2,6-Dichloro-3-methylbenzylamine or 2,6-Dichloro-3-methylbenzyl alcohol.
Reduction: 2,6-Dichloro-3-methylbenzyl alcohol.
Oxidation: 2,6-Dichloro-3-methylbenzoic acid.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-methylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: Used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3-methylbenzoyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group. This makes the carbonyl carbon highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichlorobenzoyl chloride
- 2,6-Difluoro-3-methylbenzoyl chloride
- 2,6-Dibromo-3-methylbenzoyl chloride
Uniqueness
2,6-Dichloro-3-methylbenzoyl chloride is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring. This specific substitution pattern imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The compound’s unique structure allows for selective reactions and applications in various fields, making it a valuable intermediate in chemical synthesis.
Propiedades
Fórmula molecular |
C8H5Cl3O |
|---|---|
Peso molecular |
223.5 g/mol |
Nombre IUPAC |
2,6-dichloro-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl3O/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3 |
Clave InChI |
YSCYTRYLLUERRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)



![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)


![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
